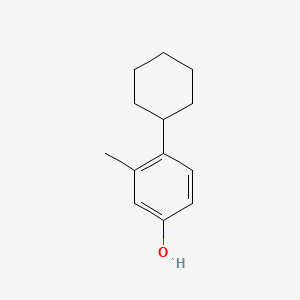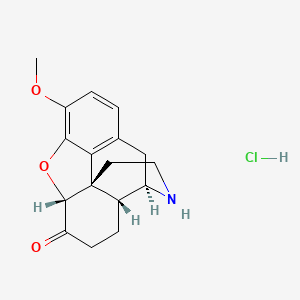
n-オレオイルセリノール
概要
説明
科学的研究の応用
Oleoyl Serinol has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: Oleoyl Serinol is used in cell membrane studies and as a tool for imaging cell membranes.
Medicine: It has shown potential in inducing apoptosis in cancer cells and promoting neural differentiation.
Industry: Oleoyl Serinol is used in the development of biofunctional materials and as a component in cosmetic formulations.
作用機序
オレオイルセリノールは、天然セラミドの構造と機能を模倣することによって効果を発揮します。細胞膜内の特定の受容体やタンパク質と相互作用し、さまざまな細胞応答を引き起こします。 たとえば、非典型的なプロテインキナーゼC(aPKC)を活性化し、細胞分化とアポトーシスに関与する極性タンパク質との複合体の形成を誘導します .
類似の化合物との比較
類似の化合物
N-アシルエタノールアミン: 構造は似ていますが、オレオイルセリノールに存在するヒドロキシメチル基がありません。
N-アシルトリス: オレオイルセリノールと比較して、ヒドロキシメチル基が1つ余分に含まれています.
独自性
オレオイルセリノールは、セラミドを効果的に模倣できる特定の構造により、独特です。 分化した細胞よりも急速に分裂する細胞でアポトーシスを誘導する能力は、癌研究において貴重な化合物となっています .
結論
オレオイルセリノールは、さまざまな科学分野において大きな可能性を秘めた汎用性の高い化合物です。その独特の構造と特性により、研究および産業用途において貴重なツールとなっています。
生化学分析
Biochemical Properties
n-Oleoyl serinol interacts with various enzymes, proteins, and other biomolecules. It has been shown to induce apoptosis in rapidly dividing neuroblastoma cells . It also activates atypical protein kinase C (aPKC) and induces the formation of aPKC associated complexes with polarity proteins in stem cell experiments .
Cellular Effects
n-Oleoyl serinol influences cell function by regulating physiological functions including apoptosis, cell growth, differentiation, migration, and adhesion . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, n-Oleoyl serinol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is capable of click reactions for cell membrane imaging in Jurkat and human brain microvascular endothelial cells .
Metabolic Pathways
n-Oleoyl serinol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided here is based on the available literature and may be subject to change as new research findings emerge .
準備方法
合成ルートと反応条件
オレオイルセリノールは、セリノールとオレイン酸の反応を含む多段階プロセスによって合成できます。一般的な手順には、次の手順が含まれます。
オレイン酸の活性化: オレイン酸は、ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)を使用して活性化され、活性エステルを形成します。
カップリング反応: 活性化されたオレイン酸は、次にジイソプロピルエチルアミン(DIPEA)などの塩基の存在下、ジメチルホルムアミド(DMF)中でセリノールと反応させ、オレオイルセリノールを形成します.
工業生産方法
オレオイルセリノールの工業生産には、同様の合成ルートが使用されますが、規模が大きくなります。このプロセスは、より高い収率と純度のために最適化されており、多くの場合、反応条件を正確に制御するための自動化されたシステムが使用されます。
化学反応の分析
反応の種類
オレオイルセリノールは、次のようなさまざまな化学反応を起こします。
酸化: オレオイルセリノールは酸化されて対応する酸化物を形成できます。
還元: 飽和誘導体を形成するために還元できます。
置換: オレオイルセリノール中のヒドロキシル基は、置換反応を起こしてさまざまな誘導体を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。
置換: アシルクロリドやアルキルハライドなどの試薬が置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、オレオイルセリノールのさまざまな酸化された、還元された、および置換された誘導体が含まれ、それらは異なる生物学的および化学的特性を持つ可能性があります。
科学研究への応用
オレオイルセリノールは、さまざまな科学分野におけるその応用について広く研究されてきました。
化学: 脂質の挙動と相互作用を研究するためのモデル化合物として使用されます。
生物学: オレオイルセリノールは、細胞膜研究と細胞膜を画像化するためのツールとして使用されます.
医学: 癌細胞のアポトーシス誘導と神経分化促進の可能性を示しています.
産業: オレオイルセリノールは、バイオ機能性材料の開発と、化粧品製剤の成分として使用されます。
類似化合物との比較
Similar Compounds
N-acylethanolamine: Similar in structure but lacks the hydroxymethyl groups present in Oleoyl Serinol.
N-acyltris: Contains an additional hydroxymethyl group compared to Oleoyl Serinol.
Uniqueness
Oleoyl Serinol is unique due to its specific structure, which allows it to mimic ceramides effectively. Its ability to induce apoptosis selectively in rapidly dividing cells over differentiated cells makes it a valuable compound in cancer research .
Conclusion
Oleoyl Serinol is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research and industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of n-Oleoyl serinol can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the formation of amide bonds.", "Starting Materials": [ "Oleic acid", "Serinol", "Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Protection of the hydroxyl group of serinol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of DIPEA and methanol", "Esterification of oleic acid with serinol-TBDMS using DCC and NHS as coupling agents in chloroform", "Deprotection of the TBDMS group using HCl in methanol", "Formation of the amide bond between the carboxylic acid of oleic acid and the amino group of serinol using DCC and NHS in chloroform", "Deprotection of the remaining hydroxyl group of serinol using NaOH in water", "Purification of the product through column chromatography using a silica gel stationary phase and a chloroform/methanol solvent system" ] } | |
CAS番号 |
72809-08-6 |
分子式 |
C21H41NO3 |
分子量 |
355.6 g/mol |
IUPAC名 |
N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25) |
InChIキー |
LGDVTFHRZXBSJM-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)CO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
同義語 |
N-oleoyl serinol N-oleoylserinol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-oleoyl serinol mimics the function of natural ceramides, specifically in their role in inducing apoptosis. [, ] This effect is particularly pronounced in pluripotent cells like embryonic stem cells (ES cells) and embryoid body-derived cells (EBCs). [] Mechanistically, S18 appears to exert its pro-apoptotic effect through the upregulation of prostate apoptosis response-4 (PAR-4) in these cells. [, ] Additionally, S18 has been shown to influence the migration and polarity of neural progenitor cells (NPCs) in vitro and in vivo. [] This effect is likely mediated by S18's interaction with atypical protein kinase ζ/λ (aPKC) and Cdc42, proteins involved in cell polarity and motility. []
A: A major concern in stem cell therapy is the risk of teratoma formation - tumors arising from undifferentiated stem cells. N-oleoyl serinol has been shown to selectively eliminate pluripotent mouse and human stem cells, effectively preventing teratoma formation in transplantation models. [] This selective apoptosis induced by S18 enriches for neural precursors in ES cell-derived neural transplants, improving the safety profile of these cells for therapeutic applications. []
A: Research suggests that N-oleoyl serinol plays a crucial role in regulating neural progenitor cell (NPC) motility, a process critical for proper brain development. [] Depleting natural sphingolipids, the class of molecules to which ceramides belong, disrupts NPC migration. [] This disruption can be rescued by introducing S18, highlighting its importance in guiding NPC movement and ultimately influencing brain organization during development. []
A: Yes, N-oleoyl serinol has been used as a tool to investigate the roles of ceramides in various cellular processes. For instance, by utilizing S18, researchers demonstrated that complex gangliosides, a class of glycosphingolipids, might protect developing neurons against ceramide-induced apoptosis. [] This protective effect appears to be mediated by the upregulation of MAPK signaling and downregulation of PAR-4 expression. [] Furthermore, S18 has been instrumental in elucidating the role of ceramide-activated aPKC in the formation of primary cilia, sensory organelles important for various cellular functions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


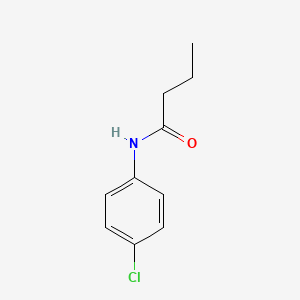
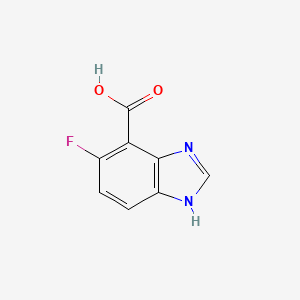
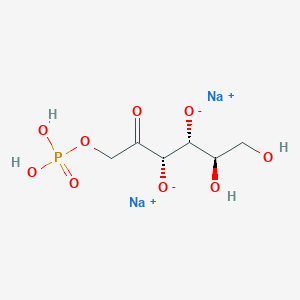
![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)
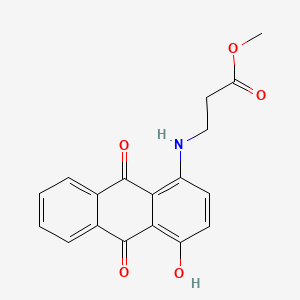
![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)
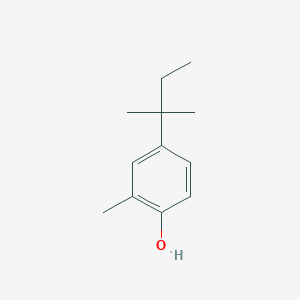


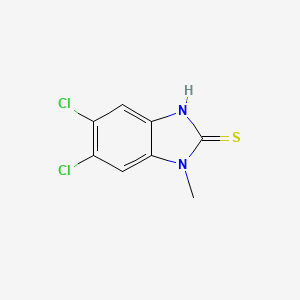
![3-[1-(Hydroxyamino)ethylidene]-1-methylquinoline-2,4(1H,3H)-dione](/img/structure/B1660119.png)

